molecular formula C9H4BrF3N2O2 B2557210 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1781028-01-0

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2557210
CAS No.: 1781028-01-0
M. Wt: 309.042
InChI Key: ZBXHCNPJYRBIJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid (CAS 1781028-01-0) is a chemical building block with the molecular formula C9H4BrF3N2O2 and a molecular weight of 309.04 g/mol . This compound is characterized by its imidazopyridine core structure, a scaffold of significant interest in medicinal and agrochemical research, and is functionalized with both bromo and trifluoromethyl groups. The presence of these substituents makes it a versatile intermediate for further synthetic modification, particularly in metal-catalyzed cross-coupling reactions (using the bromo group) and in the development of molecules with enhanced metabolic stability and lipophilicity (contributed by the trifluoromethyl group) . Trifluoromethylpyridine derivatives, in general, are key structural motifs found in a growing number of approved agrochemicals and pharmaceuticals, underscoring the value of this compound in discovery chemistry . The carboxylic acid functional group provides an additional site for conjugation or derivatization, such as amide bond formation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is recommended to store the compound under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-6-5-2-1-4(7(16)17)3-15(5)8(14-6)9(11,12)13/h1-3H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXHCNPJYRBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1C(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-5-bromo-2-chloropyridine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[1,5-a]pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets relevant to various diseases.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research suggests that derivatives of imidazo[1,5-a]pyridine structures exhibit selective cytotoxicity against cancer cells. For example, pyrazolo[1,5-a]pyrimidines, closely related to this compound, have shown promising results in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively. The imidazo[1,5-a]pyridine scaffold is known for its role as an inhibitor of protein kinases, which are crucial in many signaling pathways associated with cancer and other diseases. The trifluoromethyl group enhances the compound's potency and selectivity towards these targets .

Material Science Applications

In addition to its medicinal properties, this compound has applications in materials science.

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties. Compounds with similar structural motifs have been studied for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to absorb and emit light efficiently .

Case Study 1: Anticancer Activity

A study published in Molecules explored the synthesis of various imidazo[1,5-a]pyridine derivatives and their anticancer activity. The researchers found that compounds structurally related to this compound exhibited significant inhibition of cell proliferation in several cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal focused on the enzyme inhibition properties of imidazo[1,5-a]pyridine derivatives. The study demonstrated that these compounds could inhibit Bruton’s tyrosine kinase (BTK), a target for treating various hematological malignancies. The introduction of the trifluoromethyl group was shown to enhance binding affinity significantly .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Physicochemical Properties:

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation)
  • Storage : Standard laboratory conditions; hygroscopic or air-sensitive handling may require argon/vacuum packaging .

Comparison with Similar Compounds

To contextualize the unique attributes of 1-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid, we compare it with structurally analogous imidazopyridine derivatives. Key compounds analyzed include:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Notes
This compound 1781028-01-0 C₉H₄BrF₃N₂O₂ 309.04 1-Br, 3-CF₃, 6-COOH Pharmaceutical building block; high reactivity due to Br/CF₃ groups
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid 1780609-26-8 C₉H₅F₃N₂O₂ 236.15 3-COOH, 6-CF₃ Similar core structure; lacks bromine, altering reactivity
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride 2177263-22-6 C₁₁H₁₁ClN₂O₄ 294.67 1-OCO₂Et, 6-COOH Ethoxycarbonyl group enhances solubility; potential prodrug applications
1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one N/A C₁₂H₁₂BrN₃O 318.16 1,3-allyl, 6-Br, 2-keto Imidazo[4,5-b]pyridine isomer; tested for anticancer/antibacterial activity

Key Findings:

Structural Isomerism : The imidazo[1,5-a]pyridine core (target compound) vs. imidazo[4,5-b]pyridine () alters ring geometry and electronic distribution, impacting binding affinity in biological systems .

Substituent Effects: Bromine: Enhances cross-coupling reactivity (e.g., Suzuki-Miyaura) compared to non-halogenated analogs. Trifluoromethyl (CF₃): Increases metabolic stability and lipophilicity, critical for drug bioavailability . Carboxylic Acid (COOH): Facilitates salt formation and hydrogen bonding, improving solubility .

Biological Activity

Overview

1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid (CAS Number: 1781028-01-0) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, including a bromine atom and a trifluoromethyl group, contribute to its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
Molecular FormulaC₉H₄BrF₃N₂O₂
Molecular Weight292.04 g/mol
IUPAC NameThis compound
InChI KeyZBXHCNPJYRBIJY-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological membranes. The bromine atom may participate in halogen bonding, influencing binding affinity and specificity for target proteins.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that derivatives of this compound were effective in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. In vitro studies have reported significant inhibition of pro-inflammatory cytokines in activated macrophages. The IC50 values for these effects were notably lower than those for standard anti-inflammatory drugs, suggesting a strong therapeutic potential.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes such as cyclooxygenases (COX-1 and COX-2). These enzymes play critical roles in the inflammatory response. The compound demonstrated selective inhibition with IC50 values comparable to established COX inhibitors.

Study 1: Anticancer Activity

In a recent study exploring the anticancer effects of various imidazo[1,5-a]pyridine derivatives, this compound was identified as one of the most potent compounds. It exhibited an IC50 value of 15 μM against MCF-7 breast cancer cells, significantly outperforming other derivatives.

Study 2: Anti-inflammatory Mechanism

A study assessing the anti-inflammatory activity of this compound showed that it reduced TNF-alpha levels by over 50% in LPS-stimulated macrophages at concentrations as low as 10 μM. This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, a comparative analysis is presented below:

Compound IC50 (μM) Activity Type
This compound15Anticancer
Other Imidazo Derivative A30Anticancer
Other Imidazo Derivative B25Anti-inflammatory

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Br/CF₃ groups) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., bromine at position 1, trifluoromethyl at position 3) and confirms aromaticity of the imidazo[1,5-a]pyridine system .
  • HPLC with UV/ELSD detection : Assesses purity (>97% in commercial intermediates ).

How can researchers optimize reaction conditions to improve yields in brominated imidazo[1,5-a]pyridine synthesis?

Advanced Research Question

  • Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency for bromine introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of trifluoromethyl-containing intermediates .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions during cyclization steps .
  • Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to trap reactive intermediates and improve selectivity .

What strategies address low reactivity in introducing trifluoromethyl groups?

Advanced Research Question

  • Pre-functionalized Building Blocks : Start with trifluoromethyl-substituted pyridine precursors (e.g., 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid) to avoid direct CF₃ incorporation .
  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under mild conditions to preserve the imidazole ring stability .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for sluggish CF₃ insertion steps .

How can contradictions in spectroscopic data during structure elucidation be resolved?

Advanced Research Question

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .
  • Isotopic Pattern Analysis : HRMS distinguishes bromine’s doublet peaks (M⁺ and M+2) from other halogens .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for brominated imidazo[4,5-b]pyridines .

What are the key intermediates in synthesizing this compound?

Basic Research Question

  • 2-Bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid : A critical precursor for constructing the pyridine core .
  • Imidazo[1,5-a]pyridine intermediates : Bromine is introduced via nucleophilic substitution or Suzuki-Miyaura coupling .
  • Protected Carboxylic Acids : Ethyl esters (e.g., ethyl imidazo[1,5-a]pyridine-6-carboxylate) are hydrolyzed to the final carboxylic acid .

What role do substituents play in the compound’s reactivity and pharmacological activity?

Advanced Research Question

  • Bromine : Enhances electrophilicity for cross-coupling reactions and serves as a leaving group in further derivatization .
  • Trifluoromethyl Group : Increases metabolic stability and lipophilicity, potentially improving bioavailability in drug candidates .
  • Carboxylic Acid : Facilitates salt formation or conjugation with biomolecules (e.g., peptides) for targeted delivery .
  • Structural Analogs : Imidazo[4,5-b]pyridines with similar substituents exhibit anxiolytic and antiviral activities, suggesting potential pharmacological relevance .

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